3,5-bis(4-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with a 1,3-diketone to form the pyrazole ring.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced through a halogenation reaction using bromine or a brominating agent.
Chlorination: The chlorophenyl group is introduced via a chlorination reaction using chlorine or a chlorinating agent.
Methoxybenzyl Substitution: The methoxybenzyl group is introduced through a nucleophilic substitution reaction using a methoxybenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxybenzyl halide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole: Lacks the methoxybenzyl group.
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole: Contains a methyl group instead of the chlorophenyl group.
3,5-bis(4-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole: Contains a methoxy group at a different position on the benzyl ring.
Uniqueness
The presence of the methoxybenzyl group in 3,5-bis(4-bromophenyl)-4-chloro-1-(3-methoxybenzyl)-1H-pyrazole contributes to its unique chemical properties, such as increased solubility and potential biological activity. This makes it distinct from other similar compounds and may enhance its suitability for specific applications in research and industry.
Properties
Molecular Formula |
C23H17Br2ClN2O |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[(3-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H17Br2ClN2O/c1-29-20-4-2-3-15(13-20)14-28-23(17-7-11-19(25)12-8-17)21(26)22(27-28)16-5-9-18(24)10-6-16/h2-13H,14H2,1H3 |
InChI Key |
QLOYIOUTBAVKDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.